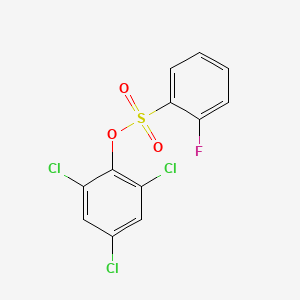

2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate

Description

2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate is a sulfonate ester characterized by a trichlorophenyl group (electron-withdrawing substituents) and a 2-fluorobenzenesulfonate moiety. This compound is typically utilized in organic synthesis as an intermediate for constructing sulfonamide derivatives or functional materials. Its reactivity is influenced by the electron-deficient aromatic system, which facilitates nucleophilic substitution reactions at the sulfonate ester group .

Properties

IUPAC Name |

(2,4,6-trichlorophenyl) 2-fluorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl3FO3S/c13-7-5-8(14)12(9(15)6-7)19-20(17,18)11-4-2-1-3-10(11)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARSIEXAOYJGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate typically involves the chlorination and fluorination of phenol derivatives. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) and fluorinating agents like xenon difluoride (XeF2) under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the initial formation of the phenol derivative, followed by sequential chlorination and fluorination steps. The process is carried out in large reactors with continuous monitoring to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed in anhydrous ether.

Substitution: Nucleophilic substitution reactions are carried out using strong nucleophiles like sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

Oxidation: Formation of carboxylic acids and phenols.

Reduction: Production of hydrocarbons and alcohols.

Substitution: Generation of various substituted phenols and sulfonic acids.

Scientific Research Applications

Organic Synthesis

TCFBS is primarily used as an intermediate in the synthesis of complex organic molecules. Its structure allows for various nucleophilic substitution reactions, making it a valuable building block in the development of pharmaceuticals and agrochemicals. The compound's reactivity can be harnessed to introduce functional groups into target molecules, facilitating the synthesis of sulfonamides and other biologically active compounds .

Medicinal Chemistry

In medicinal chemistry, TCFBS is utilized to explore new therapeutic agents. It has been employed in the design of sulfonamide antibiotics due to its ability to form stable sulfonamide linkages with amines. The lower toxicity and cost associated with TCFBS compared to other sulfonate esters make it an attractive option for drug development .

Proteomics

TCFBS serves as a biochemical reagent in proteomics for studying protein interactions and modifications. Its ability to form covalent bonds with specific amino acid residues allows researchers to investigate protein function and dynamics in biological systems.

Synthesis of Sulfonamides

A study demonstrated the use of TCFBS in synthesizing sulfonamides from various amines. The research highlighted the compound's efficiency in producing sulfonamides with high yields under mild conditions, showcasing its potential in pharmaceutical applications .

Proteomic Studies

In proteomic applications, TCFBS has been utilized to label proteins selectively for mass spectrometry analysis. This approach has enabled detailed studies on protein modifications and interactions within cellular environments, providing insights into disease mechanisms and potential therapeutic targets .

Mechanism of Action

The mechanism by which 2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as an electrophile, reacting with nucleophiles in biological systems to form stable complexes. This interaction can modulate enzyme activities and cellular processes, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The following table summarizes key structural and physical properties of 2,4,6-trichlorophenyl 2-fluorobenzenesulfonate and related compounds:

*Assumed based on substituent masses; †Estimated.

Key Observations:

- Electron-Withdrawing Effects: The trichlorophenyl group in 2,4,6-trichlorophenyl derivatives (e.g., ) enhances electrophilicity at the sulfonate ester, making it more reactive toward nucleophiles compared to monosubstituted analogs like 2-chlorophenyl trifluoromethanesulfonate .

- Thermal Stability : The trifluoromethoxy-substituted analog exhibits a defined melting point (72–74°C), suggesting higher crystallinity compared to the fluorobenzenesulfonate derivative.

Functional Group Comparisons

- Trichlorophenyl vs. Monochlorophenyl: The trichlorophenyl group provides stronger electron withdrawal than 2-chlorophenyl , increasing sulfonate ester reactivity in SNAr (nucleophilic aromatic substitution) reactions.

- Fluorine vs. Trifluoromethoxy Substituents :

- Fluorine substituents (as in the target compound) offer moderate electron withdrawal, while trifluoromethoxy groups (as in ) combine inductive (-I) and resonance (-M) effects, significantly enhancing electrophilicity.

Biological Activity

2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate (CAS No. 1171919-36-0) is a synthetic organic compound notable for its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₂H₆Cl₃FO₃S

- Molecular Weight : 353.58 g/mol

- Structural Features : The compound features a trichlorophenyl moiety and a fluorobenzenesulfonate group, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, fluoroaryl derivatives have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of halogen atoms like chlorine and fluorine in the structure is often correlated with enhanced antibacterial properties due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

The proposed mechanisms through which this compound exerts its biological effects include:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in bacterial metabolism or cell wall synthesis .

Study on Antibacterial Efficacy

A study conducted by researchers evaluated various fluoroaryl compounds for their antibacterial efficacy. The results indicated that compounds with a similar structural framework to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 µM to 128 µM against S. aureus .

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

| MA-1113 | 128 | 128 |

| MA-1114 | 128 | 128 |

This table illustrates the comparative effectiveness of various compounds against bacterial strains, highlighting the potential of structurally related compounds in drug development.

Toxicological Studies

Toxicological evaluations have also been performed to assess the safety profile of halogenated compounds like this compound. These studies typically involve assessing cytotoxicity in mammalian cell lines and evaluating the potential for environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.